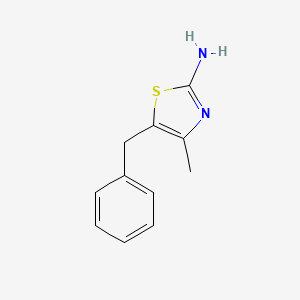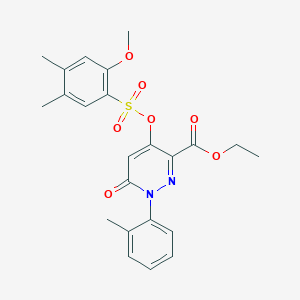
2-(Methanesulfonylmethyl)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(Methanesulfonylmethyl)morpholine hydrochloride" is not directly mentioned in the provided papers, but the research does involve related chemistry, particularly involving morpholine derivatives and methanesulfonic acid (MSA) as a catalyst or reagent in various synthetic processes. Morpholine and its derivatives are of significant interest in organic chemistry due to their utility in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various methods. One approach involves the Knoevenagel condensation of ketones with malononitrile under solvent-free conditions, using methanesulfonic acid (MSA) and morpholine as the catalyst system. This method is notable for its good yields and short reaction times, and it is applicable to a wide range of ketones, including both unconjugated and aryl-alkyl ketones . Another synthetic route to enantiopure morpholines is described, which involves sequential ring opening of oxiranes by a tosylamide, followed by regioselective mono-O-sulfonylation and cyclization to the morpholine . Additionally, substituted morpholin-2-one derivatives can be obtained through an intramolecular hydroamination reaction catalyzed by trifluoromethanesulfonic acid, starting from N-protected amino acids .
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of the morpholine ring, which can be substituted at various positions to yield a wide array of compounds with different properties and potential applications. The regioselectivity of functional group introduction, such as sulfonylation, is crucial for obtaining the desired morpholine derivatives with the correct stereochemistry . The molecular structure of these compounds is often designed to exploit the stereo, electronic, and coordination properties of the substituents for further chemical transformations.
Chemical Reactions Analysis
Morpholine derivatives can undergo a variety of chemical reactions. For instance, the reaction of thionyl chloride with C-methyl heterocycles, such as 2-methylquinolines, leads to the formation of dichloro(2-quinolyl)methanesulphenyl chlorides, which can further react with secondary amines to form thioamides. These derivatives can also react with amidines to yield thiadiazoles or with anionic nucleophiles resulting in substitution at sulfur . These reactions demonstrate the versatility of morpholine derivatives in organic synthesis, allowing for the construction of complex molecules.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-(Methanesulfonylmethyl)morpholine hydrochloride" are not directly discussed in the provided papers, the properties of morpholine derivatives in general can be inferred. Morpholine derivatives are often liquids or crystalline solids, with their physical state and solubility depending on the nature and position of the substituents on the morpholine ring. The chemical reactivity of these compounds is influenced by the electronic effects of the substituents, as well as the presence of functional groups capable of participating in various organic reactions, such as condensations, cyclizations, and substitutions .
Wissenschaftliche Forschungsanwendungen
Morpholine Derivatives in Pharmacology
Morpholine derivatives exhibit a wide range of pharmacological activities due to their unique structural characteristics, including the presence of nitrogen and oxygen atoms in their heterocyclic ring. These properties facilitate the design and synthesis of compounds with potential therapeutic uses. The pharmacological profile of morpholine derivatives is broad, encompassing activities such as anticancer, antifungal, antibacterial, and antioxidant effects. This indicates the potential of morpholine derivatives, including 2-(Methanesulfonylmethyl)morpholine hydrochloride, in drug development and medicinal chemistry applications (Asif & Imran, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(methylsulfonylmethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S.ClH/c1-11(8,9)5-6-4-7-2-3-10-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAZWFGFXBMHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CNCCO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2126178-64-9 |
Source


|
| Record name | 2-(methanesulfonylmethyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2543064.png)
![2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2543066.png)
![N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2543069.png)
![7-(4-fluoroanilino)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2543070.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2543071.png)

![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]benzamide](/img/structure/B2543074.png)


![N-(3-acetylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2543080.png)
![7-(4-isopropylphenyl)-N-(4-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2543082.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2543084.png)
![1-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2543085.png)